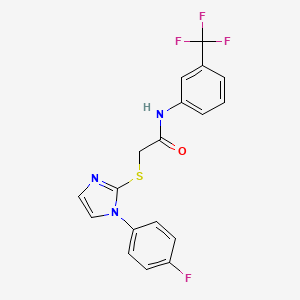
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is attached to a phenyl ring with a fluorine atom at the 4-position. This structure is further linked to a thioacetamide group, which is connected to another phenyl ring with a trifluoromethyl group at the 3-position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the imidazole ring, followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups. The thioacetamide group could be introduced in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the fluorophenyl and trifluoromethylphenyl groups, and the thioacetamide group. The presence of the fluorine and trifluoromethyl groups would likely influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the fluorine and trifluoromethyl groups. The imidazole ring is a site of potential nucleophilic attack, while the fluorine and trifluoromethyl groups could influence the electron density and thus the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and trifluoromethyl groups could influence its polarity, solubility, and stability .Scientific Research Applications
- Example : The vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine produces 2,3,5-trifluoromethylpyridine (2,3,5-DCTF) .
Agrochemicals and Crop Protection
Organic Synthesis Intermediates
Conjugated Polymers
Future Directions
properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3OS/c19-13-4-6-15(7-5-13)25-9-8-23-17(25)27-11-16(26)24-14-3-1-2-12(10-14)18(20,21)22/h1-10H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQINOGYPCICAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{2-[(4-chlorophenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418127.png)
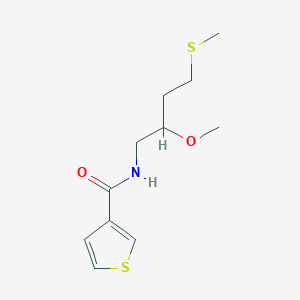
![(E)-1'-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2418129.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418131.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]triazole](/img/structure/B2418138.png)
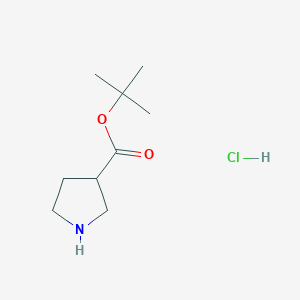
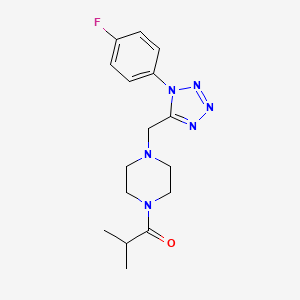
![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2418142.png)
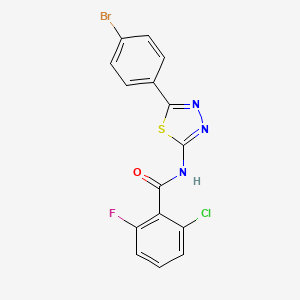
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2418144.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418145.png)


![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide](/img/structure/B2418150.png)